![molecular formula C15H17FN4O4 B2463658 N-(2-(7-Fluor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidin-1-carboxamid CAS No. 1903438-36-7](/img/structure/B2463658.png)

N-(2-(7-Fluor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidin-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

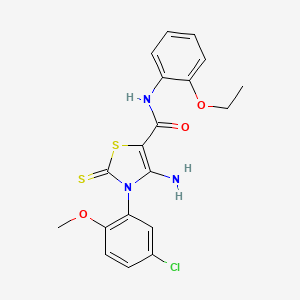

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H17FN4O4 and its molecular weight is 336.323. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektrophile Fluorierung

Diese Verbindung könnte in der elektrophilen Fluorierung eingesetzt werden . Elektrophile Fluorierung stellt eine der leistungsfähigsten und effizientesten Methoden zur Synthese von Organofluorverbindungen dar . Diese Verbindung, als fluorierte Verbindung, könnte möglicherweise in diesem Bereich eingesetzt werden.

Synthese von Alkylfluoriden

Die Verbindung könnte in der Synthese von Alkylfluoriden eingesetzt werden . Alkylfluoride sind in verschiedenen Bereichen von Bedeutung, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften .

Krebsforschung

Fluorierte Nukleosidanaloga haben als Antikrebsmittel viel Aufmerksamkeit erregt . Aufgrund des fluorierten Charakters dieser Verbindung könnte sie möglicherweise in der Krebsforschung eingesetzt werden.

Antivirale Forschung

Ähnlich werden fluorierte Nukleosidanaloga auch als antivirale Mittel eingesetzt . Diese Verbindung könnte möglicherweise in der antiviralen Forschung eingesetzt werden.

Sonden für die enzymatische Funktion

Fluorierte Nukleosidanaloga werden als Sonden für die enzymatische Funktion eingesetzt . Diese Verbindung könnte möglicherweise in diesem Bereich eingesetzt werden.

Forensische Anwendungen

Diese Verbindung wird als Arylcyclohexylamin eingestuft, das in forensischen Anwendungen verwendet wird .

Wirkmechanismus

Target of Action

The primary target of this compound is protoporphyrinogen oxidase (Protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway in plants, bacteria, and some parasites .

Mode of Action

The compound inhibits the activity of Protox . In the presence of oxygen and light, the inhibition of Protox by the compound leads to the accumulation of porphyrins .

Biochemical Pathways

The accumulated porphyrins have a photosensitizing action, which enhances the peroxidation of membrane lipids . This leads to irreversible damage to the membrane function and structure .

Pharmacokinetics

It is known that the compound is non-systemic but is readily absorbed by the foliage of susceptible plants .

Result of Action

The result of the compound’s action is the disruption of the cellular membrane, leading to cell death . This makes the compound effective as a herbicide, used for pre-emergent and post-emergent control of a range of broad-leaf weeds and suppression of some grass weed species in a range of fruit, vegetable, and field crops .

Action Environment

Environmental factors such as light and oxygen levels can influence the compound’s action, efficacy, and stability . For instance, the compound’s mode of action is dependent on the presence of oxygen and light . Furthermore, the compound’s efficacy can be influenced by the plant’s growth stage and environmental conditions at the time of application .

Vergleich Mit ähnlichen Verbindungen

Benzo[f][1,4]oxazepin-3-ones

Imidazolidine-2,4-diones

Fluorinated benzo[f][1,4]oxazepin derivatives

This detailed exploration highlights the versatility and significance of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide in scientific research and industry.

Eigenschaften

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O4/c16-11-1-2-12-10(7-11)8-19(13(21)9-24-12)5-3-17-14(22)20-6-4-18-15(20)23/h1-2,7H,3-6,8-9H2,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXGAYKZLJCEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)

amine](/img/structure/B2463582.png)

![3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)

![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)